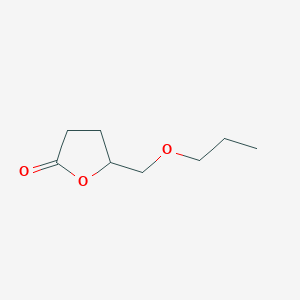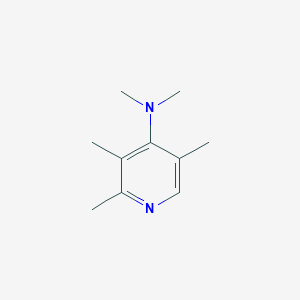
(E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromostyryl group attached to an oxazoline ring, making it a subject of interest in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride typically involves the following steps:
Formation of the Bromostyryl Group: The bromostyryl group can be synthesized through a bromination reaction of styrene using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Oxazoline Ring Formation: The oxazoline ring is formed by reacting an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions, often using reagents like thionyl chloride or phosphorus trichloride.
Coupling Reaction: The final step involves coupling the bromostyryl group with the oxazoline ring under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The bromostyryl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding bromostyrene using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromostyryl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Bromostyrene.
Substitution: Various substituted styryl derivatives.
Applications De Recherche Scientifique
(E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-2-(3-Bromostyryl)-4,4-dimethyl-2-oxazoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromostyryl group can engage in π-π interactions with aromatic residues in proteins, while the oxazoline ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Similar Compounds:
- (E)-2-(3-Chlorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride
- (E)-2-(3-Fluorostyryl)-4,4-dimethyl-2-oxazoline hydrochloride
- (E)-2-(3-Methylstyryl)-4,4-dimethyl-2-oxazoline hydrochloride
Comparison:
- Uniqueness: The presence of the bromine atom in this compound imparts unique electronic and steric properties, making it distinct from its chloro, fluoro, and methyl analogs. These differences can influence the compound’s reactivity, biological activity, and potential applications.
Propriétés
| 100098-76-8 | |
Formule moléculaire |
C13H15BrClNO |
Poids moléculaire |
316.62 g/mol |
Nom IUPAC |
2-[(E)-2-(3-bromophenyl)ethenyl]-4,4-dimethyl-5H-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C13H14BrNO.ClH/c1-13(2)9-16-12(15-13)7-6-10-4-3-5-11(14)8-10;/h3-8H,9H2,1-2H3;1H/b7-6+; |
Clé InChI |
XSTLOJKNVYBVBO-UHDJGPCESA-N |
SMILES isomérique |
CC1(COC(=N1)/C=C/C2=CC(=CC=C2)Br)C.Cl |
SMILES canonique |
CC1(COC(=N1)C=CC2=CC(=CC=C2)Br)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide](/img/structure/B14337720.png)

![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)
